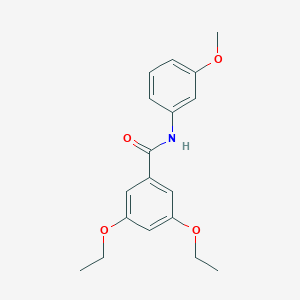![molecular formula C16H13F3N2O2 B6019043 N-{2-[(2,4-difluorophenyl)amino]-1-methyl-2-oxoethyl}-3-fluorobenzamide](/img/structure/B6019043.png)
N-{2-[(2,4-difluorophenyl)amino]-1-methyl-2-oxoethyl}-3-fluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{2-[(2,4-difluorophenyl)amino]-1-methyl-2-oxoethyl}-3-fluorobenzamide is a chemical compound that has shown potential in scientific research applications. This compound is commonly known as DFMO, and it is a potent inhibitor of ornithine decarboxylase (ODC), which is an enzyme involved in the biosynthesis of polyamines. Polyamines are essential for cell growth and proliferation, and their dysregulation has been implicated in various diseases, including cancer.
科学的研究の応用
DFMO has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer. DFMO has also been investigated for its potential in the treatment of neuroblastoma, a type of cancer that commonly affects children. In addition, DFMO has been shown to have anti-inflammatory and neuroprotective effects in preclinical models of multiple sclerosis and Alzheimer's disease.
作用機序
DFMO inhibits N-{2-[(2,4-difluorophenyl)amino]-1-methyl-2-oxoethyl}-3-fluorobenzamide, which is an enzyme involved in the biosynthesis of polyamines. Polyamines are essential for cell growth and proliferation, and their dysregulation has been implicated in various diseases, including cancer. By inhibiting this compound, DFMO reduces the levels of polyamines, which can lead to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
DFMO has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer properties, DFMO has been shown to have anti-inflammatory and neuroprotective effects. DFMO has also been investigated for its potential in the treatment of parasitic infections, such as African sleeping sickness and leishmaniasis.
実験室実験の利点と制限
One advantage of using DFMO in lab experiments is its specificity for N-{2-[(2,4-difluorophenyl)amino]-1-methyl-2-oxoethyl}-3-fluorobenzamide. DFMO has been shown to have minimal off-target effects, which makes it a useful tool for studying the role of polyamines in various biological processes. However, DFMO can be toxic at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on DFMO. One area of interest is the development of more potent and selective N-{2-[(2,4-difluorophenyl)amino]-1-methyl-2-oxoethyl}-3-fluorobenzamide inhibitors. Another area of interest is the investigation of the role of polyamines in various diseases, including cancer and neurodegenerative diseases. Additionally, the use of DFMO in combination with other therapies, such as chemotherapy and immunotherapy, is an area of active research. Finally, the development of more efficient and cost-effective synthesis methods for DFMO could facilitate its use in both basic and clinical research.
合成法
The synthesis of DFMO involves the reaction of 3-fluorobenzoic acid with N-methyl-N-(2-aminoethyl)-2,4-difluoroaniline in the presence of thionyl chloride. The resulting product is then treated with N-methylmorpholine to yield DFMO. The purity of DFMO can be improved by recrystallization from ethanol.
特性
IUPAC Name |
N-[1-(2,4-difluoroanilino)-1-oxopropan-2-yl]-3-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N2O2/c1-9(20-16(23)10-3-2-4-11(17)7-10)15(22)21-14-6-5-12(18)8-13(14)19/h2-9H,1H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYACDWPOUWUBCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=C(C=C1)F)F)NC(=O)C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[1-(1H-indol-2-ylcarbonyl)-4-piperidinyl][1,2,4]triazolo[4,3-a]pyridine](/img/structure/B6018962.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-1-cyclopentene-1-carboxamide](/img/structure/B6018964.png)
![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-4-biphenylcarboxamide](/img/structure/B6018983.png)
![6-{2-[(6-methoxypyrimidin-4-yl)amino]ethyl}-2-methylpyrimidin-4-ol](/img/structure/B6018997.png)
![4-(4-fluorophenyl)-3-methyl-1-[6-(1-pyrrolidinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6019005.png)
![2-phenyl-7-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6019009.png)

![7-(4-fluorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B6019023.png)
![2-{[2-(3-methyl-5-isoxazolyl)-1-pyrrolidinyl]carbonyl}-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6019029.png)

![N'-[1-(4-hydroxyphenyl)ethylidene]hexanohydrazide](/img/structure/B6019039.png)
![N-(3-chloro-4-fluorophenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B6019052.png)
![(6-methoxy-2-naphthyl){1-[(3-methyl-2-thienyl)carbonyl]-3-piperidinyl}methanone](/img/structure/B6019056.png)
![({1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}methyl)methyl(tetrahydro-3-furanyl)amine](/img/structure/B6019058.png)